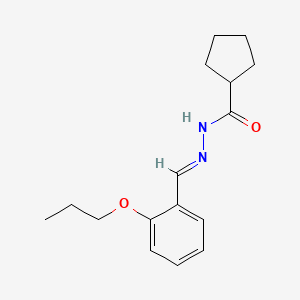
1-(2-fluorophenyl)-4-(2-naphthylmethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-fluorophenyl)-4-(2-naphthylmethyl)piperazine, commonly known as 2-F-4-NMP, is a chemical compound that belongs to the class of piperazine derivatives. It is a psychoactive substance that has been studied for its potential use in the treatment of various neurological disorders, including depression, anxiety, and schizophrenia.
Mechanism of Action
The mechanism of action of 2-F-4-NMP involves the inhibition of serotonin reuptake and the activation of 5-HT1A receptors. Serotonin is a neurotransmitter that is involved in the regulation of mood, appetite, and sleep. The inhibition of serotonin reuptake by 2-F-4-NMP leads to an increase in the levels of serotonin in the synaptic cleft, which can improve mood and reduce anxiety. The activation of 5-HT1A receptors by 2-F-4-NMP leads to the release of dopamine and norepinephrine, which are neurotransmitters that are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-F-4-NMP are primarily related to its effects on serotonin and dopamine neurotransmission. The compound has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which can improve mood, reduce anxiety, and improve cognitive function. Additionally, 2-F-4-NMP has been shown to have neuroprotective effects in animal models, which may be related to its ability to modulate neurotransmitter systems.
Advantages and Limitations for Lab Experiments
The advantages of using 2-F-4-NMP in lab experiments include its selectivity for serotonin and dopamine neurotransmission, its ability to improve mood and reduce anxiety, and its potential neuroprotective effects. However, there are also limitations to using 2-F-4-NMP in lab experiments, including its potential for abuse and dependence, its unknown long-term effects on the brain, and the lack of clinical data on its safety and efficacy.
Future Directions
There are several future directions for research on 2-F-4-NMP. One area of research is the development of more selective and potent compounds that target serotonin and dopamine neurotransmission. Another area of research is the investigation of the long-term effects of 2-F-4-NMP on the brain, including its potential for neurotoxicity and neuroplasticity. Additionally, more research is needed to determine the safety and efficacy of 2-F-4-NMP in clinical trials, and to investigate its potential use in the treatment of various neurological disorders.
Synthesis Methods
The synthesis of 2-F-4-NMP involves the reaction of 2-naphthylmethylamine with 1-(2-fluorophenyl)piperazine in the presence of a catalyst. The reaction is carried out in an organic solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or chromatography. The purity of the compound can be determined by various analytical techniques, such as NMR spectroscopy, mass spectrometry, and HPLC.
Scientific Research Applications
2-F-4-NMP has been extensively studied for its potential use as a therapeutic agent for various neurological disorders. It has been shown to have antidepressant, anxiolytic, and antipsychotic effects in animal models. The compound acts as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor agonist, which are both mechanisms of action that are commonly targeted by antidepressant drugs. Additionally, 2-F-4-NMP has been shown to increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that are involved in the regulation of mood and behavior.
properties
IUPAC Name |
1-(2-fluorophenyl)-4-(naphthalen-2-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2/c22-20-7-3-4-8-21(20)24-13-11-23(12-14-24)16-17-9-10-18-5-1-2-6-19(18)15-17/h1-10,15H,11-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIJIQYQOJRACRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-4-(naphthalen-2-ylmethyl)piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B4960143.png)

![N-[2-(dimethylamino)ethyl]-4-iodobenzamide hydrochloride](/img/structure/B4960153.png)

![3-(benzyloxy)-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B4960162.png)
![ethyl 1-(1H-imidazol-2-ylmethyl)-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4960168.png)
![2-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B4960184.png)
amino]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B4960194.png)
![3-amino-N-(1,3-benzodioxol-5-ylmethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4960211.png)


![(2-ethoxybenzyl)methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine](/img/structure/B4960225.png)
![3-butoxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B4960237.png)
![1-[4-(4-ethoxyphenoxy)butoxy]-3-methoxybenzene](/img/structure/B4960247.png)